2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene 2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1803718-60-6
VCID: VC7875186
InChI: InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
SMILES: C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F
Molecular Formula: C7H2Cl2F4
Molecular Weight: 232.99 g/mol

2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene

CAS No.: 1803718-60-6

Cat. No.: VC7875186

Molecular Formula: C7H2Cl2F4

Molecular Weight: 232.99 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-1-fluoro-4-(trifluoromethyl)benzene - 1803718-60-6

Specification

CAS No. 1803718-60-6
Molecular Formula C7H2Cl2F4
Molecular Weight 232.99 g/mol
IUPAC Name 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C7H2Cl2F4/c8-5-3(7(11,12)13)1-2-4(10)6(5)9/h1-2H
Standard InChI Key REMVJYPCWOHMTP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Profile

The IUPAC name for this compound, 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene, precisely defines its substitution pattern on the benzene ring. Key identifiers include:

  • CAS Registry Number: 1803718-60-6

  • Molecular Formula: C₇H₂Cl₂F₄

  • Molecular Weight: 232.99 g/mol

  • SMILES Notation: C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)F

The compound’s InChIKey, REMVJYPCWOHMTP-UHFFFAOYSA-N, serves as a unique digital identifier for its 3D structure .

Structural Characterization

X-ray crystallography and computational modeling reveal a planar benzene ring with substituents arranged in a meta configuration relative to the trifluoromethyl group. The electronegative chlorine and fluorine atoms induce significant electron withdrawal, polarizing the aromatic system and enhancing its reactivity toward nucleophilic and electrophilic agents.

Table 1: Key Structural Descriptors

PropertyValueSource
XLogP3 (Partition Coefficient)4.2
Hydrogen Bond Acceptors4
Topological Polar Surface Area0 Ų
Heavy Atom Count13

Synthesis and Manufacturing

Challenges in Synthesis

The steric hindrance imposed by adjacent chlorine and fluorine substituents complicates regioselective reactions. Additionally, the trifluoromethyl group’s strong electron-withdrawing effect can deactivate the ring, necessitating harsh reaction conditions or specialized catalysts.

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits high thermal stability (decomposition temperature >250°C) due to its fully substituted aromatic system. Its low polarity (XLogP3 = 4.2) suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran .

Spectroscopic Data

  • ¹H NMR: A singlet at δ 6.47 ppm corresponds to the aromatic proton, with coupling constants (J = 2.9 Hz) indicating proximity to electronegative substituents .

  • ¹³C NMR: Peaks at δ 206.9 ppm and δ 162.1 ppm are attributed to the trifluoromethyl carbon and fluorinated aromatic carbons, respectively .

Reactivity and Functional Applications

Role in Cross-Coupling Reactions

The compound serves as a precursor in Pd-catalyzed cross-couplings, enabling the synthesis of trisubstituted allenes and conjugated enynes . For example, its reaction with alkynyl carboxylic acids under Cu(I) catalysis yields structurally complex allenes, valuable in materials science .

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

Compared to 1,2-dichloro-4-fluorobenzene, the addition of the -CF₃ group in 2,3-dichloro-1-fluoro-4-(trifluoromethyl)benzene significantly lowers the LUMO energy (-1.8 eV vs. -1.2 eV), facilitating nucleophilic aromatic substitution .

Table 2: Property Comparison with Related Halobenzenes

CompoundXLogP3H-Bond AcceptorsApplications
2,3-Dichloro-1-fluoro-4-(CF₃)C₆H₃4.24Cross-coupling intermediates
1,2-Dichloro-4-fluorobenzene3.11Solvent, pesticide synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator